Enzymatic Substrate Specificity: Isocitric Acid Exhibits High Affinity for Mammalian Cytosolic NADP+-Specific Isocitrate Dehydrogenase
Isocitric acid demonstrates high affinity as a substrate for mammalian cytosolic NADP+-specific isocitrate dehydrogenase (IDP2), a critical enzyme in cellular redox regulation and cancer metabolism. The purified rat liver IDP2 enzyme exhibits an apparent Km of 9.7 ± 2.9 μM for DL-isocitrate, which is comparable to values reported for cytosolic IDH from other tissues [1]. This high affinity underpins its specific utility in enzymatic assays, contrasting with its structural isomer citric acid, which is not a substrate for this enzyme.
| Evidence Dimension | Enzyme Substrate Affinity (Km) |
|---|---|
| Target Compound Data | Km = 9.7 ± 2.9 μM for DL-isocitrate |
| Comparator Or Baseline | Citric Acid (not a substrate for IDP2) |
| Quantified Difference | Infinite (Citric Acid shows no activity as a substrate) |
| Conditions | Rat liver cytosolic NADP+-specific isocitrate dehydrogenase (IDP2) purified and assayed at pH 7.5, 25°C |
Why This Matters
This establishes isocitric acid as an indispensable reagent for IDH activity assays, where citric acid cannot serve as a substitute.
- [1] Jennings GT, Minard KI, McAlister-Henn L. Expression and Mutagenesis of Mammalian Cytosolic NADP+-Specific Isocitrate Dehydrogenase. Biochemistry. 1997;36(44):13743-13747. View Source
